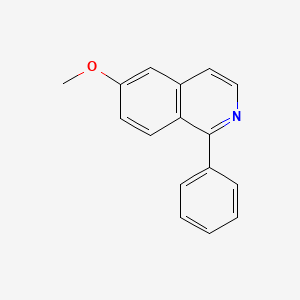
6-Methoxy-1-phenylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1-phenylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-phenylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the cyclization of D-(+)-2-amino-1-(3-hydroxyphenyl)ethanol with benzaldehyde, followed by Eschweiler-Clarke methylation, has been used to synthesize related compounds . Another method involves the use of polyphosphate ester and oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields .
化学反应分析
Types of Reactions: 6-Methoxy-1-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme interactions.
Industry: Isoquinoline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 6-Methoxy-1-phenylisoquinoline involves its interaction with various molecular targets. For instance, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation . The compound’s effects on cellular pathways, such as the BMP2-ERK-ATF4 axis, contribute to its biological activities .
相似化合物的比较
1,2,3,4-Tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline: This compound shares structural similarities but differs in its stereochemistry and biological activities.
1-Methyl-3-phenylisoquinoline: Another related compound with different substituents on the isoquinoline ring.
Uniqueness: 6-Methoxy-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H13NO |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
6-methoxy-1-phenylisoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI 键 |
KVERVTDMWQGHMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


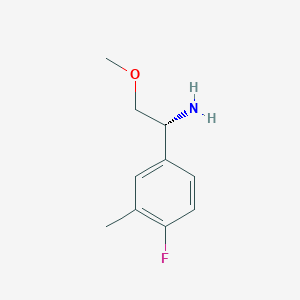
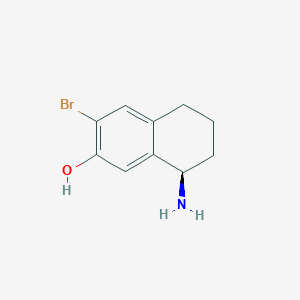

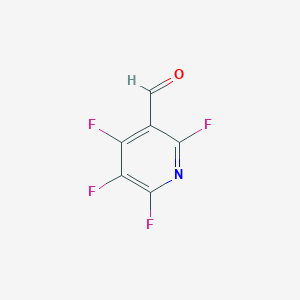
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

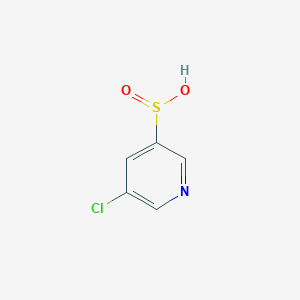

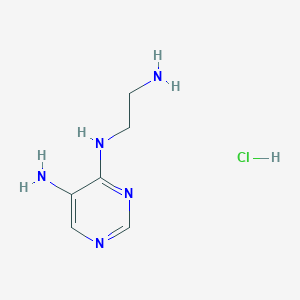
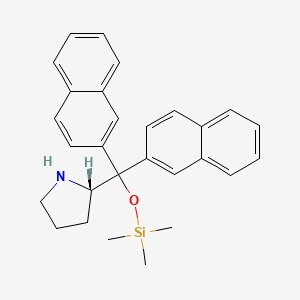
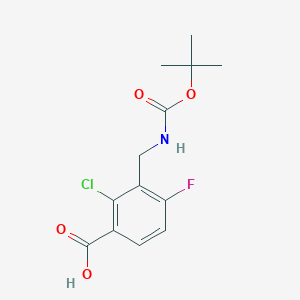
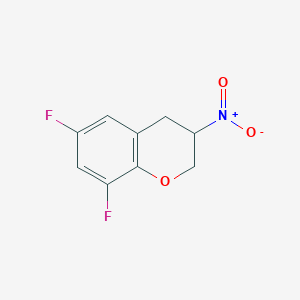
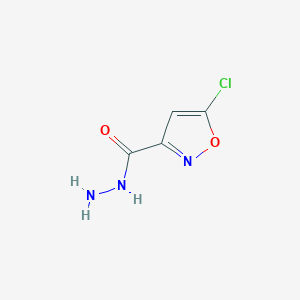
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
